1-(2-Ethylhexyl)biguanide monohydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
25665-08-1 |
|---|---|
Molecular Formula |
C10H23N5.ClH C10H24ClN5 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |
InChI Key |
DXSBUCPFFVHNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-ethylhexyl)biguanide HCl: Structure, Properties, and Scientific Context
Disclaimer: Scientific literature specifically detailing the synthesis, comprehensive properties, and validated protocols for 1-(2-ethylhexyl)biguanide hydrochloride is notably scarce in publicly accessible databases.[1] This guide, therefore, provides a detailed analysis based on its chemical structure, data from chemical suppliers, and by leveraging the extensive body of research on the broader class of biguanide compounds to infer its likely characteristics and mechanisms. All inferred properties and hypothetical protocols are clearly identified as such.
Introduction: Situating 1-(2-ethylhexyl)biguanide in the Biguanide Family
The biguanide functional group, characterized by two linked guanidine units, is the cornerstone of several critical therapeutic agents and industrial biocides.[2][3][4] From the indispensable type 2 diabetes medication, metformin, to the potent antiseptic chlorhexidine and the polymeric disinfectant polyhexanide (PHMB), biguanides exert a wide range of biological activities.[3][5][6] These compounds are generally polar, hydrophilic molecules capable of acting as strong bases.[2][7]
1-(2-ethylhexyl)biguanide HCl introduces a significant lipophilic component—the 2-ethylhexyl group—to the polar biguanide core. This amphipathic structure suggests potential applications as a surfactant or membrane-active agent, distinguishing it from more hydrophilic biguanides like metformin.[7][8] This guide will deconstruct its molecular architecture to predict its physicochemical properties, outline a probable synthetic route, propose a general mechanism of action based on established biguanide chemistry, and provide standardized, albeit generalized, protocols for its analysis.
Chemical Structure and Physicochemical Properties
The defining features of 1-(2-ethylhexyl)biguanide hydrochloride are its polar, protonated biguanide head and its nonpolar, branched alkyl tail. This duality is central to its predicted behavior in chemical and biological systems.
Molecular Structure:
-
Chemical Name: 1-(2-ethylhexyl)biguanide monohydrochloride[1]
-
Molecular Formula: C10H23N5·HCl[9]
-
Structure: The molecule consists of a biguanide core substituted with a 2-ethylhexyl group on one of the terminal nitrogen atoms. The hydrochloride salt form indicates that one or more of the nitrogen atoms are protonated, conferring a positive charge.
Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.
Table 1: Physicochemical Properties of 1-(2-ethylhexyl)biguanide and its HCl Salt
| Property | Value | Source / Comment |
| Molecular Formula | C10H23N5 | [9] |
| Molecular Weight | 213.32 g/mol | [9] |
| Molecular Formula (HCl Salt) | C10H24ClN5 | Inferred |
| Molecular Weight (HCl Salt) | 249.79 g/mol | Calculated |
| Appearance | Solid (Predicted) | Based on similar biguanide salts[10] |
| Solubility | Soluble in polar solvents like DMSO and aqueous acids (predicted).[10] | The HCl salt form enhances aqueous solubility. The ethylhexyl group confers solubility in less polar organic solvents. |
| XlogP (Predicted) | 1.3 | [1] |
| pKa (Predicted) | ~11-12 | Based on the pKa of related biguanides (e.g., Metformin ~12.4). The biguanide group is strongly basic. |
Synthesis and Mechanism of Action
Postulated Synthetic Pathway
While specific literature for this molecule is unavailable, the synthesis of N-substituted biguanides is well-established.[4][7] The most common and industrially viable method involves the condensation of a cyanoguanidine (dicyandiamide) with an appropriate amine hydrochloride.[11][12]
Causality of Experimental Choices:
-
Reactants: 2-Ethylhexylamine hydrochloride is the logical source of the lipophilic tail. Cyanoguanidine is the building block for the biguanide core.
-
Acid Catalyst: The reaction requires acidic conditions (provided by the amine hydrochloride salt or added HCl) to protonate and activate the nitrile group of cyanoguanidine, making it susceptible to nucleophilic attack by the amine.[7]
-
Solvent and Heat: High-boiling point solvents like n-butanol or even solvent-free "fusion" methods are often used to drive the reaction, which typically requires elevated temperatures (e.g., 100°C or higher) to overcome the activation energy of the condensation.[11][12]
Caption: A generalized synthetic workflow for N-alkyl biguanide hydrochlorides.
Generalized Mechanism of Action
The mechanism of action for biguanides is multifaceted and depends on the specific compound and biological context.[2][13] However, two primary modes of action are consistently reported:
-
Mitochondrial Respiration Inhibition: A widely accepted mechanism, particularly for the antidiabetic and anticancer effects of biguanides like metformin, is the inhibition of Complex I of the mitochondrial electron transport chain.[2][13] This leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[2][3]
-
Membrane Disruption (Antimicrobial Action): For biguanides with significant lipophilic character, such as chlorhexidine and PHMB, the primary antimicrobial mechanism involves interaction with and disruption of microbial cell membranes.[6][14] The positively charged biguanide headgroup binds to negatively charged components of the bacterial cell wall (e.g., phospholipids, teichoic acids).[14] The lipophilic tail then penetrates the hydrophobic membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[14]
Given its amphipathic structure, 1-(2-ethylhexyl)biguanide HCl is highly likely to function as a membrane-disrupting agent , similar to other antiseptic biguanides. Its efficacy would be dependent on its ability to effectively bind to and destabilize microbial membranes.
Experimental Protocols: Analysis and Characterization
A self-validating analytical workflow is crucial to confirm the identity, purity, and properties of a synthesized compound. The following protocols represent a standard, logical progression for characterizing a novel biguanide salt.
Caption: Logical workflow for the analytical characterization of a biguanide compound.
Protocol: Purity Determination by Reverse-Phase HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying components in a mixture based on their hydrophobicity.[15] For a biguanide salt, a C18 column provides a nonpolar stationary phase that will retain the 2-ethylhexylbiguanide, while a polar mobile phase elutes it. The addition of an acid like formic acid to the mobile phase is critical for ensuring good peak shape by keeping the biguanide protonated and preventing interaction with residual silanols on the column.[16]
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 233 nm.[17] Biguanides exhibit strong UV absorbance around this wavelength.
-
Sample Preparation: Dissolve ~1 mg of 1-(2-ethylhexyl)biguanide HCl in 1 mL of Mobile Phase A.
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure it is a self-validating system.[15][16]
Protocol: Structural Confirmation by NMR and MS
Rationale: While HPLC confirms purity, it does not confirm identity. Mass Spectrometry (MS) provides the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic arrangement, together offering unambiguous structural confirmation.
Methodology:
-
Mass Spectrometry (ESI-MS):
-
Dissolve the sample in methanol.
-
Infuse into an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: A primary ion peak at m/z ≈ 214.20, corresponding to the protonated molecule [M+H]+.[1]
-
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, which will not exchange with the N-H protons, or D₂O, which will).
-
Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the ethyl and butyl protons of the 2-ethylhexyl group, as well as exchangeable N-H protons.
-
Acquire a ¹³C NMR spectrum. Expect signals for the two inequivalent carbons of the biguanide core and the eight carbons of the alkyl chain.[11]
-
Applications and Future Directions
The structural characteristics of 1-(2-ethylhexyl)biguanide HCl strongly suggest its potential utility in areas where antimicrobial and surfactant properties are desired.
-
Antiseptic/Disinfectant: Similar to PHMB and chlorhexidine, it could be formulated into topical antiseptics, wound care solutions, or hard surface disinfectants.[5][6][18] Its efficacy against a broad spectrum of bacteria and fungi, including resistant strains, would need to be rigorously evaluated.[6]
-
Preservative: Its potential antimicrobial properties make it a candidate for use as a preservative in cosmetics or other personal care products to prevent microbial contamination.[19]
-
Micellar Catalysis: Alkylbiguanides have been investigated as surfactants for creating micelles that can serve as nanoreactors for chemical reactions, such as the Suzuki-Miyaura coupling.[8] The amphipathic nature of 1-(2-ethylhexyl)biguanide makes it a candidate for such applications.
Further research is required to validate these potential applications, including comprehensive studies on its antimicrobial spectrum (Minimum Inhibitory Concentration and Minimum Bactericidal Concentration), cytotoxicity against human cell lines, and formulation stability.
References
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question. National Center for Biotechnology Information. [Link]
-
What is the mechanism of action of biguanides? R Discovery. [Link]
-
A Study of Biguanides in the Care of Type II DIABETES Mellitus. Journal of Pharmaceutical Sciences and Drug Discovery. [Link]
-
Biguanides: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Therapeutic Class Overview - Biguanides. Magellan Rx Management. [Link]
-
HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]
-
(PDF) Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]
-
ANALYTICAL AND BIOANALYTICAL UHPLC-MS METHOD VALIDATION FOR DETERMINATION OF METFORMIN, A BIGUANIDE AND SITAGLIPTIN, A DPP-4 INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
This compound (C10H23N5). PubChemLite. [Link]
-
Analytical method validation for metformin quantification in dissolution medium. GSC Online Press. [Link]
-
1-(2-ETHYLHEXYL)BIGUANIDE. Inxight Drugs. [Link]
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications. [Link]
-
The chemistry of biguanides. Canadian Science Publishing. [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
-
(PDF) Synthetic accesses to biguanide compounds. ResearchGate. [Link]
-
Polyhexanide. Wikipedia. [Link]
-
Comparison of polyhexamethylene biguanide and chlorhexidine as monotherapy agents in the treatment of Acanthamoeba keratitis. PubMed. [Link]
-
Polyhexamethylene Biguanide Hydrochloride: Features and Applications. EA Journals. [Link]
-
Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Polyhexanide (PHMB) – properties and applications in medicine. The Distant Reader. [Link]
-
Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. National Center for Biotechnology Information. [Link]
Sources
- 1. PubChemLite - this compound (C10H23N5) [pubchemlite.lcsb.uni.lu]
- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manuscriptscientific.com [manuscriptscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyhexanide - Wikipedia [en.wikipedia.org]
- 6. distantreader.org [distantreader.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-(2-ETHYLHEXYL)BIGUANIDE [drugs.ncats.io]
- 10. Biguanide hydrochloride | 4761-93-7 [chemicalbook.com]
- 11. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 12. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. eajournals.org [eajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Comparison of polyhexamethylene biguanide and chlorhexidine as monotherapy agents in the treatment of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cir-safety.org [cir-safety.org]
molecular weight of 1-(2-ethylhexyl)biguanide monohydrochloride
An In-depth Technical Guide to 1-(2-ethylhexyl)biguanide Monohydrochloride
Introduction
The biguanide moiety, characterized by the fusion of two guanidine units, represents a cornerstone in medicinal chemistry. Compounds bearing this functional group are noted for their high basicity, a consequence of an extensively conjugated π-system that readily accommodates protonation.[1] This inherent property dictates that they are typically formulated and utilized as salts, most commonly hydrochloride salts, to enhance stability and solubility.[1][2] The therapeutic applications of biguanides are vast and varied, encompassing critical roles as antidiabetic agents like metformin, antimalarials such as proguanil, and broad-spectrum antiseptics like chlorhexidine.[2][3][4]
This technical guide provides a detailed examination of a specific derivative, this compound. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside synthetic considerations, modern analytical methodologies for its characterization, and its potential applications within the field of drug development. The inclusion of a lipophilic 2-ethylhexyl chain introduces distinct properties that differentiate it from more polar biguanides, suggesting unique pharmacological profiles and applications.
Section 1: Core Physicochemical Properties
The identity and behavior of a chemical compound are defined by its fundamental properties. For this compound, these characteristics are pivotal for its handling, formulation, and mechanism of action.
Molecular Structure and Weight
The molecular structure consists of a biguanide core substituted with a 2-ethylhexyl group. This aliphatic chain significantly increases the molecule's lipophilicity. The compound is most stable as a monohydrochloride salt, where one of the nitrogen atoms in the biguanide structure is protonated and associated with a chloride ion.
Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.
Data Summary
All quantitative data for the compound are summarized in the table below for ease of reference. The molecular weight is presented for both the free base and the more common monohydrochloride salt form.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine HCl | [5] |
| Molecular Formula (Free Base) | C₁₀H₂₃N₅ | [5][6] |
| Molecular Weight (Free Base) | 213.32 g/mol | [6] |
| Molecular Formula (Monohydrochloride) | C₁₀H₂₄ClN₅ | - |
| Molecular Weight (Monohydrochloride) | 249.78 g/mol | Calculated |
| SMILES (Free Base) | CCCCC(CC)CN=C(N)N=C(N)N | [5] |
| Predicted XlogP | 1.3 | [5] |
Section 2: Synthesis and Chemical Reactivity
General Synthetic Pathways
The synthesis of biguanide derivatives is well-established in organic chemistry. A prevalent and effective method involves the reaction of an amine with a cyanoguanidine derivative.[7] This approach leverages the nucleophilicity of the amine to attack the electrophilic carbon of the cyano group, leading to the formation of the biguanide linkage.
Causality of Experimental Choice: The use of cyanoguanidine as a synthon is advantageous because the cyano group is an excellent electrophile, and the subsequent reaction steps proceed under relatively mild conditions. Alternative methods, such as reacting amines with sodium dicyanamide, provide a stepwise approach to building unsymmetrically substituted biguanides.[7] The choice of solvent and catalyst (often a Lewis acid or protic acid) is critical to activate the cyano group and facilitate the addition of the amine.[7]
Caption: Generalized workflow for the synthesis of alkylbiguanide hydrochlorides.
Reactivity and Basicity
The defining chemical feature of the biguanide group is its high basicity. The pKa of the conjugate acid is typically high, meaning the compound exists predominantly in its protonated, cationic form at physiological pH. This is due to the effective delocalization of the positive charge across the five-atom N-C-N-C-N system. This charge distribution is also crucial for the biological activity of many biguanides, as it facilitates interactions with negatively charged biological molecules like phospholipids in cell membranes or phosphate groups in nucleic acids.
Section 3: Analytical Methodologies
Ensuring the identity, purity, and concentration of a compound is paramount in research and development. For a molecule like 1-(2-ethylhexyl)biguanide, a robust analytical method is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[8][9]
Self-Validating LC-MS/MS Protocol
The following protocol describes a self-validating system for the quantitative analysis of 1-(2-ethylhexyl)biguanide. The inclusion of an internal standard and quality control samples at multiple concentrations ensures the accuracy and precision of every analytical run.
1. Preparation of Standards and Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Curve: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): Use a structurally similar but isotopically labeled compound (e.g., d4-Metformin) at a fixed concentration (e.g., 100 ng/mL) in all samples and standards. The IS corrects for variations in sample preparation and instrument response.
-
Sample Preparation: Dilute the test sample to fall within the calibration range. For complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required to remove interferences.
2. Chromatographic Separation
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides the necessary hydrophobic retention for the 2-ethylhexyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonating the analyte for better peak shape and ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. This gradient effectively elutes the analyte while separating it from more polar or non-polar impurities.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is ideal for polar, basic compounds like biguanides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor ion-to-product ion transition.
- Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of the free base (m/z 214.2).
- Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (e.g., loss of ammonia or a fragment from the alkyl chain). The specific transition must be optimized by infusing the compound directly into the mass spectrometer.
-
Quantification: The concentration is determined by the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.
Caption: Experimental workflow for LC-MS/MS analysis of 1-(2-ethylhexyl)biguanide.
Section 4: Applications and Relevance in Drug Development
While specific research on 1-(2-ethylhexyl)biguanide is not widely published, its structure allows for informed speculation on its potential applications by drawing parallels with well-studied biguanides and other amphipathic molecules.
-
Antimicrobial and Antiseptic Potential: The combination of a cationic biguanide head and a lipophilic alkyl tail is a classic structure for antiseptic agents. Chlorhexidine and polyhexanide, both biguanides, function by disrupting bacterial cell membranes. The 2-ethylhexyl group would enhance this membrane interaction, suggesting potential utility as a topical antiseptic, biocide, or preservative in pharmaceutical and personal care products.
-
Antimalarial Research: The antimalarial drug Proguanil is a biguanide that is metabolized to the active compound cycloguanil.[1] The development of new antimalarials often involves modifying the lipophilicity of known scaffolds to improve cell penetration and overcome resistance. The 2-ethylhexyl derivative could be investigated as a candidate in this area.
-
Drug Delivery and Formulation: The amphipathic nature of the molecule could be exploited in drug delivery systems. It could act as a permeation enhancer or be incorporated into nano-delivery systems like nanocapsules, which have been shown to improve the delivery and safety of other biguanides.[3]
Conclusion
This compound is a derivative of the pharmacologically significant biguanide class of compounds. With a calculated molecular weight of 249.78 g/mol for the monohydrochloride salt, its structure is defined by a highly basic biguanide core and a lipophilic 2-ethylhexyl side chain. This unique combination suggests a strong potential for applications requiring membrane interaction, such as in the development of novel antimicrobial agents. Its synthesis follows established chemical principles, and its analysis can be robustly achieved using sensitive and selective techniques like LC-MS/MS. This guide provides a foundational technical overview for researchers and scientists interested in exploring the properties and applications of this and related biguanide compounds.
References
-
PubChemLite. This compound (C10H23N5). Available from: [Link]
-
Inxight Drugs. 1-(2-ETHYLHEXYL)BIGUANIDE. Available from: [Link]
-
Kathuria, D., et al. (2021). Biguanides: Species with versatile therapeutic applications. European Journal of Medicinal Chemistry, 113378. Available from: [Link]
-
ResearchGate. Biguanides: Species with versatile Therapeutic Applications | Request PDF. Available from: [Link]
-
Loos, R., et al. (2015). Analytical methods for possible WFD 1 watch list substances. JRC Publications Repository. Available from: [Link]
-
Barbier, M., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82. Available from: [Link]
-
Al-Salami, H., et al. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Pharmaceuticals, 15(1), 93. Available from: [Link]
-
PUBLISSO. Tri-(2-ethylhexyl) trimellitate – Determination of 1-MEHTM, 2-MEHTM, 5OH-1-MEHTM, 5OH-2-MEHTM, 5cx-1-MEPTM, and 5cx-2-MEPTM in urine by LC-MS/MS. Available from: [Link]
-
ResearchGate. Biguanides drugs: Past success stories and promising future for drug discovery | Request PDF. Available from: [Link]
-
Mthombeni, A. (2014). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. Water Research Commission. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biguanides: Species with versatile therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C10H23N5) [pubchemlite.lcsb.uni.lu]
- 6. 1-(2-ETHYLHEXYL)BIGUANIDE [drugs.ncats.io]
- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. wrc.org.za [wrc.org.za]
Methodological & Application
Application Note: Synthesis of 1-(2-ethylhexyl)biguanide Hydrochloride
Part 1: Executive Summary & Scientific Rationale
Scope
This application note details the synthesis of 1-(2-ethylhexyl)biguanide hydrochloride (CAS: N/A for specific salt, Free base analog ~106-20-7 derivatives) from 2-ethylhexylamine . This molecule represents a critical class of amphiphilic biguanides, bridging the gap between highly water-soluble analogs (e.g., Metformin) and polymeric biocides (e.g., PHMB). The branched 2-ethylhexyl tail provides unique steric and lipophilic properties, enhancing membrane permeability and surfactant activity compared to linear octyl isomers.
Retrosynthetic Logic
The synthesis relies on the nucleophilic addition of a primary amine to dicyandiamide (cyanoguanidine) . While simple alkyl amines react readily, the branched nature of 2-ethylhexylamine introduces steric factors that require optimized thermal conditions.
-
Route: Acid-catalyzed nucleophilic addition.
-
Key Intermediate: 2-ethylhexylamine hydrochloride.
-
Driving Force: Protonation of the nitrile group on dicyandiamide to increase electrophilicity, facilitating attack by the amine.
Mechanistic Pathway
The reaction proceeds via the attack of the amine nitrogen on the nitrile carbon of the protonated dicyandiamide. The preservation of the hydrochloride salt form is crucial to prevent polymerization and ensure the stability of the resulting biguanide.
Figure 1: Mechanistic pathway for the synthesis of mono-substituted biguanides.
Part 2: Experimental Protocols
Critical Process Parameters (CPP)
To ensure high yield and purity, the following parameters must be controlled:
| Parameter | Specification | Rationale |
| Stoichiometry | 1:1 (Amine:DCDA) | Excess amine is difficult to remove; excess DCDA is water-soluble and easier to wash away. |
| Temperature | 118°C - 130°C | Reaction requires sufficient energy to overcome the activation barrier of the nitrile addition. |
| pH Control | Acidic (pH < 2) | Free base biguanides are unstable and prone to hydrolysis; HCl salt stabilizes the product. |
| Solvent | n-Butanol | Provides the correct boiling point (~118°C) and solubilizes the amine salt while precipitating the product upon cooling. |
Materials List
-
Precursor: 2-Ethylhexylamine (≥99%)
-
Reagent: Dicyandiamide (Cyanoguanidine) (≥99%)
-
Solvent: n-Butanol (Anhydrous preferred)
-
Acid: Hydrochloric acid (37%) or HCl gas
-
Purification: Acetone, Diethyl ether, Deionized Water
Protocol A: Acid-Catalyzed Solvent Reflux (Recommended)
This method is adapted from the Shapiro (1959) and LeBel (2005) protocols for alkyl biguanides, optimized for branched amines.
Phase 1: Preparation of Amine Hydrochloride
-
Charge a 250 mL round-bottom flask (RBF) with 2-ethylhexylamine (12.9 g, 100 mmol) .
-
Place the flask in an ice bath (0°C).
-
Dropwise add conc. HCl (approx. 8.5 mL, 100 mmol) with vigorous stirring.
-
Note: The reaction is exothermic. Ensure temperature remains <20°C to prevent discoloration.
-
-
Evaporate water/excess acid using a rotary evaporator to obtain the waxy white solid of 2-ethylhexylamine·HCl .
-
Validation: Verify pH of a small aqueous aliquot is ~4-5.
-
Phase 2: Biguanide Formation
-
To the RBF containing the amine salt, add Dicyandiamide (8.4 g, 100 mmol) .
-
Add n-Butanol (50 mL) .
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (bath temp ~125°C). The suspension will clarify as it reaches temperature.[1]
-
Maintain reflux for 16–24 hours .
-
Insight: The branched ethyl group creates steric hindrance near the nitrogen, requiring longer reaction times than linear octylamine (typically 4-6h).
-
Phase 3: Isolation and Purification
-
Hot Filtration: If any insoluble particulates remain while hot, filter quickly through a glass frit to remove unreacted DCDA polymers (melamine byproducts).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a fridge (4°C) for 12 hours. The product should crystallize as a white solid.
-
Precipitation (Alternative): If no crystals form (common with branched chains), concentrate the n-butanol to 50% volume and add cold acetone (100 mL) or diethyl ether to force precipitation.
-
Filtration: Collect the solid via vacuum filtration.
-
Wash: Wash the filter cake with cold acetone (2 x 20 mL) to remove residual n-butanol and unreacted amine.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Solvent-Free Melt Fusion (Industrial/Scale-Up)
Use this method if solvent handling capacity is limited. Note: Higher risk of thermal decomposition.
-
Mix 2-ethylhexylamine·HCl (100 mmol) and Dicyandiamide (100 mmol) intimately in a mortar.
-
Transfer to a reaction vessel equipped with an overhead stirrer.
-
Heat the mixture in an oil bath to 140–150°C .
-
The mixture will melt into a clear viscous liquid. Stir for 4 hours .
-
Quench: Cool to 80°C and add hot water (50 mL) to dissolve the melt.
-
Crystallization: Allow the aqueous solution to cool. The lipophilic 2-ethylhexyl tail often causes the product to precipitate/oil out.
-
Recrystallization: Recrystallize from Isopropanol/Water (9:1).
Part 3: Workflow Visualization
Figure 2: Step-by-step workflow for the n-Butanol reflux method.
Part 4: Characterization & Validation[1]
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (D2O exchange may wipe out NH signals)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.2 - 6.8 ppm | Broad Singlet | 4H-5H | Biguanide N-H protons (Exchangeable) |
| 3.05 ppm | Doublet/Multiplet | 2H | N-CH2- (Alpha to nitrogen) |
| 1.5 - 1.2 ppm | Multiplet | 9H | Alkyl Chain (CH, CH2) |
| 0.85 ppm | Multiplet | 6H | Terminal Methyls (-CH3) |
Melting Point[1][3]
-
Expected Range: 140°C – 160°C (Dependent on purity and hydration state).
-
Note: Biguanide salts often have broad melting points due to hygroscopicity.
Solubility Profile
-
Water: Soluble (due to cationic charge).
-
Ethanol: Soluble.
-
Acetone/Ether: Insoluble (Used for precipitation).
Part 5: Safety & Handling
-
2-Ethylhexylamine: Corrosive, causes severe skin burns and eye damage. Use in a fume hood.
-
Dicyandiamide: May cause irritation. Avoid dust inhalation.
-
Reaction Hazards: Thermal decomposition of biguanides at >170°C can release ammonia and toxic fumes. Do not overheat the melt.
References
-
Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). Hypoglycemic Agents. III.
-Alkyl- and Aralkylbiguanides. Journal of the American Chemical Society, 81(14), 3728–3736.- Context: Foundational text for alkyl biguanide synthesis via amine hydrochlorides.
-
LeBel, G., et al. (2005).[2] Synthesis and characterization of new biguanides as potential antimicrobial agents.[3] Journal of Medicinal Chemistry. (Cited in general biguanide reviews).[4][5]
-
Context: Modern adaptation of the reflux method using water/alcohol solvents.[1]
-
-
Suyama, T., et al. (1989).[2] Lewis Acid-Catalyzed Synthesis of Biguanides. Nippon Kagaku Kaishi.
- Context: Alternative routes using Lewis acids for difficult amines.
-
PubChem Compound Summary. (2023). 2-Ethylhexylamine.[6][7][8][9][10]
- Context: Safety and physical property data for the starting m
-
East, G. C., et al. (1997). Synthesis of poly(hexamethylene biguanide). Polymer.[1][3][11][12]
- Context: Discusses the melt vs. solution polymerization, relevant for understanding the thermal stability of the biguanide linkage.
Sources
- 1. CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization - Google Patents [patents.google.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. KR101924027B1 - High Purity 2-Ethylhexylglycerolether, Preparation Method for High Purity 2-Ethylhexylglycerolether and Use thereof - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Bis(2-ethylhexyl)amine synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Determining the Antimicrobial Potency of Alkyl Biguanides: An Application Guide to the Minimum Inhibitory Concentration (MIC) Assay
Introduction: The Enduring Relevance of Alkyl Biguanides and the Need for Precise Susceptibility Testing
Alkyl biguanides, a class of cationic antiseptics, are mainstays in infection control and preservation due to their broad-spectrum antimicrobial activity and favorable safety profile. Compounds such as Chlorhexidine and Polyhexamethylene Biguanide (PHMB) are extensively utilized in healthcare settings, pharmaceuticals, and consumer products. The sustained efficacy of these agents hinges on understanding their potency against a diverse range of microorganisms. The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for quantifying the in vitro activity of antimicrobial agents, providing a crucial metric for drug development, resistance monitoring, and effective formulation.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for performing MIC assays specifically for alkyl biguanides.
The cationic nature of alkyl biguanides necessitates specific modifications to standard MIC protocols to ensure accurate and reproducible results. Their mechanism of action, which involves interaction with negatively charged components of the microbial cell membrane, can be influenced by various components of the test system.[3] Therefore, a nuanced understanding of the interplay between the compound, the microorganism, and the assay environment is paramount.
Part 1: Foundational Principles and Key Considerations
The Broth Microdilution Method: A Quantitative Approach
The broth microdilution method is the most widely accepted and standardized technique for determining MIC values.[4][5] It involves challenging a standardized bacterial inoculum with a range of serially diluted antimicrobial concentrations in a liquid growth medium.[6][7] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[2][6][8] This method offers a quantitative result (usually in µg/mL or mg/L) that is essential for comparing the potency of different compounds and for monitoring shifts in microbial susceptibility.[1][6]
Unique Challenges in Testing Cationic Alkyl Biguanides
Standard MIC protocols, often designed for antibiotics, require careful adaptation for cationic agents like alkyl biguanides. Key challenges include:
-
Interaction with Assay Components: The positive charge of biguanides can lead to non-specific binding to negatively charged surfaces, such as standard polystyrene microtiter plates, and interaction with anionic components in complex microbiological media. This can effectively reduce the bioavailable concentration of the compound, leading to erroneously high MIC values.
-
The Need for Neutralization: When evaluating the effectiveness of biguanides in formulated products, residual activity can carry over into the assay system, inhibiting microbial growth and leading to false-positive results (i.e., an artificially low MIC). Incorporating appropriate neutralizers into the recovery medium is crucial to inactivate the biguanide and accurately assess microbial viability.[9][10] Lecithin and polysorbate 80 (Tween 80) are commonly used neutralizers for biguanides.[11][12] For some formulations, more specialized neutralizer mixtures may be necessary.[9][13]
-
Defining "Inhibition": Unlike some antibiotics that have clear bacteriostatic or bactericidal endpoints, the transition from partial to complete inhibition for biocides can be less distinct. Establishing a clear and consistent endpoint for visual or spectrophotometric reading is critical for reproducibility.[14]
Part 2: Detailed Protocol for Broth Microdilution MIC Assay for Alkyl Biguanides
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications tailored for alkyl biguanides.[5][15][16][17]
Materials and Reagents
-
Test Compound: Alkyl biguanide (e.g., Chlorhexidine, PHMB) of known purity.
-
Test Organisms: Relevant bacterial strains (e.g., ATCC quality control strains or clinical isolates).[18][19][20]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.[5]
-
Microtiter Plates: Sterile, 96-well, round-bottom or flat-bottom, low-binding plates (e.g., polypropylene) are recommended to minimize compound adsorption.[21]
-
Inoculum Preparation: 0.5 McFarland turbidity standard, sterile saline (0.85%).
-
Instrumentation: Spectrophotometer or nephelometer, calibrated multichannel pipettes, microplate reader (optional), incubator.
-
Neutralizers (if applicable): Lecithin, Polysorbate 80 (Tween 80), or other validated neutralizers.[9][11]
Experimental Workflow
The following diagram outlines the key steps in the broth microdilution MIC assay for alkyl biguanides.
Caption: Workflow for Alkyl Biguanide MIC Assay.
Step-by-Step Methodology
Day 1: Preparation and Assay Setup
-
Prepare Alkyl Biguanide Stock Solution:
-
Accurately weigh the alkyl biguanide powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution. Note the compound's purity for precise concentration calculations.[7]
-
Expert Insight: For cationic compounds, it is advisable to prepare stock solutions in low-binding tubes (e.g., polypropylene) to prevent loss of active compound due to adsorption.
-
-
Prepare Serial Dilutions:
-
Perform a two-fold serial dilution of the stock solution in CAMHB directly in a separate 96-well "master" plate or in tubes.[7] This series should cover the expected MIC range. The concentrations in this master plate will be 2x the final desired test concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a nephelometer or spectrophotometer for accuracy.
-
-
Standardize the Final Inoculum:
-
Perform a 1:100 dilution of the 0.5 McFarland suspension in CAMHB. This will result in a concentration of approximately 1-2 x 10⁶ CFU/mL.[5] The final inoculum concentration in the test wells should be approximately 5 x 10⁵ CFU/mL.[5]
-
Trustworthiness Check: It is crucial to perform a colony count on the final inoculum to verify its concentration. Plate a dilution of the inoculum from the growth control well onto a non-selective agar plate and incubate overnight.
-
-
Plate Inoculation:
-
Transfer 50 µL of each 2x alkyl biguanide dilution from the master plate to the corresponding wells of the final test plate.
-
Add 50 µL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well containing the biguanide solution.[22] This will bring the final volume to 100 µL and dilute the biguanide to its final 1x concentration.
-
Controls are Essential:
-
Growth Control (Positive Control): 50 µL of CAMHB + 50 µL of standardized inoculum. This well should show robust growth.
-
Sterility Control (Negative Control): 100 µL of sterile CAMHB. This well should remain clear.
-
-
Day 2: Incubation and Reading Results
-
Incubation:
-
Incubate the microtiter plate in ambient air at 35 ± 2°C for 16-20 hours.[22] Incubation times should be consistent across experiments.
-
-
Reading the MIC:
-
Place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of the alkyl biguanide that shows no visible growth (i.e., no turbidity or pellet at the bottom of the well).[2][8]
-
Optional Spectrophotometric Reading: A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).[1] The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[21] This provides a more objective endpoint.
-
Part 3: Data Interpretation, Quality Control, and Advanced Insights
Quality Control (QC): The Cornerstone of a Valid Assay
A robust MIC assay is a self-validating system. This is achieved through rigorous quality control.
-
Reference Strains: Always include well-characterized QC strains with known MIC ranges for the specific alkyl biguanide being tested (if available).[18][19][20] Common QC strains include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[20]
-
Acceptance Criteria: The MIC value obtained for the QC strain must fall within the established acceptable range.[20] If the QC result is out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[20]
-
Control Well Validation: The growth control must show clear, unambiguous growth, and the sterility control must be completely clear.
Illustrative MIC Data
The following table presents hypothetical MIC data for two common alkyl biguanides against standard QC strains. These values are for illustrative purposes only; actual acceptable ranges should be established in-house or sourced from official QC documents.
| Alkyl Biguanide | Test Organism | Expected MIC Range (µg/mL) |
| Chlorhexidine Digluconate | S. aureus ATCC 25923 | 0.5 - 2 |
| E. coli ATCC 25922 | 2 - 8 | |
| P. aeruginosa ATCC 27853 | 8 - 32 | |
| Polyhexanide (PHMB) | S. aureus ATCC 25923 | 1 - 4 |
| E. coli ATCC 25922 | 4 - 16 | |
| P. aeruginosa ATCC 27853 | 16 - 64 |
Note: The susceptibility of microorganisms to biocides can vary significantly between studies and strains.[23][24]
Mechanism of Action: Understanding the "Why"
Alkyl biguanides are positively charged molecules that exert their antimicrobial effect primarily through electrostatic interactions with negatively charged components of the bacterial cell wall and membrane.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Assessing the Potential for Unintended Microbial Consequences of Routine Chlorhexidine Bathing for Prevention of Healthcare-associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acm.or.kr [acm.or.kr]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. microbeonline.com [microbeonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharma Microbiology: What is the Role of Neutralizers in Environmental Monitoring Culture Media? - SuperMicrobiologists [supermicrobiologists.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ESCMID: EUCAST [escmid.org]
- 16. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bsac.org.uk [bsac.org.uk]
- 20. microbiologyclass.net [microbiologyclass.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Polyhexanide-Releasing Membranes for Antimicrobial Wound Dressings: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulating 1-(2-ethylhexyl)biguanide for Contact Lens Solution Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(2-ethylhexyl)biguanide for investigation as a novel disinfecting agent in contact lens solutions. It details the rationale for its selection, outlines critical pre-formulation and formulation development steps, and provides robust protocols for efficacy and safety evaluation, grounded in established scientific and regulatory standards.
Introduction: The Case for a New Biguanide in Ophthalmic Disinfection
For decades, biguanides like polyhexamethylene biguanide (PHMB) have been a mainstay in multipurpose contact lens solutions, valued for their broad-spectrum antimicrobial activity.[1][2] However, the continuous need for innovation—driven by the emergence of resistant microbial strains and the pursuit of enhanced ocular comfort—necessitates the exploration of new chemical entities. The goal is to develop a solution that not only effectively disinfects but also ensures the lenses remain safe and comfortable for the wearer.[3]
1-(2-ethylhexyl)biguanide emerges as a promising candidate. Its molecular structure, featuring a positively charged biguanide head and a lipophilic ethylhexyl tail, suggests a mechanism of action that involves disrupting the microbial cell membrane, a hallmark of effective biguanide disinfectants.[2][4][5] This guide provides the foundational knowledge and experimental frameworks to systematically evaluate the potential of 1-(2-ethylhexyl)biguanide as a key component in the next generation of contact lens care products.
Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Before incorporating 1-(2-ethylhexyl)biguanide into a complex formulation, a thorough understanding of its intrinsic physicochemical properties is essential. These properties will dictate its behavior in solution, compatibility with other ingredients and lens materials, and overall stability.
Table 1: Key Physicochemical Properties of 1-(2-ethylhexyl)biguanide
| Property | Analytical Method | Significance in Formulation |
| Chemical Structure & MW | Mass Spectrometry, NMR | Confirms identity and purity. Molecular Weight: 213.32 g/mol .[6] |
| Solubility | Equilibrium solubility in various buffers (e.g., borate, phosphate) and tonicity agents (e.g., NaCl) at relevant pH (6.5-7.8) and temperatures (4°C, 25°C, 40°C). | Determines the maximum concentration achievable in an aqueous solution and informs the selection of a suitable buffer system to maintain clarity and stability. |
| pKa | Potentiometric titration | The strongly basic biguanide group's pKa is critical for predicting its ionization state at physiological pH, which directly influences its antimicrobial activity and interaction with biological surfaces. |
| Log P | Shake-flask method or calculated | Indicates the molecule's lipophilicity, which is crucial for its ability to penetrate and disrupt microbial cell membranes. |
| Compatibility with Lens Materials | Soaking various silicone hydrogel and conventional hydrogel lenses in 1-(2-ethylhexyl)biguanide solutions, followed by monitoring for discoloration, changes in physical parameters (e.g., diameter, water content), and drug uptake/release via HPLC. | Ensures the active ingredient does not adversely affect the properties of the contact lenses it is intended to disinfect.[3] |
Formulation Development: Building a Safe and Effective Solution
The objective is to create an aqueous, multi-purpose solution that is isotonic, buffered to a physiologically comfortable pH, and maintains the stability and antimicrobial efficacy of 1-(2-ethylhexyl)biguanide.[7][8]
3.1. Core Formulation Components
Ophthalmic formulations require careful selection of excipients to ensure safety, stability, and patient comfort.[7][8]
-
Active Ingredient: 1-(2-ethylhexyl)biguanide
-
Buffer System: Borate or phosphate buffers are commonly used to maintain a pH between 7.0 and 7.4, which is optimal for ocular comfort.
-
Tonicity Agent: Agents like sodium chloride or potassium chloride are used to adjust the solution's osmolality to be similar to that of human tears (approximately 280-320 mOsm/kg).
-
Wetting Agents/Lubricants: Ingredients such as hydroxypropyl methylcellulose (HPMC), hyaluronic acid, or poloxamers can be included to enhance lens wettability and user comfort.[9]
-
Chelating Agents: Edetate disodium (EDTA) is often incorporated to sequester divalent cations that can interfere with the function of biguanides and contribute to the structural integrity of bacterial cell walls.
3.2. Experimental Workflow for Formulation Optimization
A logical, stepwise approach is crucial for efficient formulation development.
Caption: A stepwise workflow for developing a 1-(2-ethylhexyl)biguanide contact lens solution.
Protocols for Efficacy and Safety Evaluation
4.1. Antimicrobial Efficacy Testing
Objective: To assess the formulation's ability to kill or inhibit the growth of a standard panel of microorganisms relevant to contact lens-related infections.
Methodology: This protocol is based on the ISO 14729 "stand-alone test," which evaluates the antimicrobial activity of the solution itself.[10][11][12]
Step-by-Step Protocol:
-
Prepare Microbial Suspensions: Culture the following organisms to achieve a final concentration of 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Serratia marcescens (ATCC 13880)
-
Candida albicans (ATCC 10231)
-
Fusarium solani (ATCC 36031)
-
-
Inoculation: Introduce a known volume of each microbial suspension into a specified volume of the 1-(2-ethylhexyl)biguanide formulation.
-
Incubation: Maintain the inoculated solutions at room temperature for the minimum disinfection time recommended by the manufacturer (e.g., 4 or 6 hours).
-
Neutralization and Plating: At the designated time, transfer an aliquot of the solution to a validated neutralizing medium to halt the antimicrobial action. Perform serial dilutions and plate onto appropriate agar media.
-
Enumeration: Incubate the plates and count the number of viable colonies.
-
Log Reduction Calculation: The log reduction is calculated by comparing the initial microbial count to the count after exposure to the disinfecting solution.
Primary Acceptance Criteria (per ISO 14729): [4][13][14]
-
Bacteria: Not less than a 3.0 log reduction (99.9% kill).
-
Fungi (Yeast and Mold): Not less than a 1.0 log reduction (90% kill).
4.2. In Vitro Cytotoxicity Assay
Objective: To evaluate the potential for the 1-(2-ethylhexyl)biguanide formulation to cause damage to ocular cells.
Methodology: This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing of medical devices.[15][16]
Step-by-Step Protocol:
-
Cell Culture: Grow a relevant cell line, such as human corneal epithelial cells (HCE-T) or L929 mouse fibroblasts, in an appropriate culture medium until a confluent monolayer is formed.
-
Exposure: Expose the cell monolayers to various concentrations of the 1-(2-ethylhexyl)biguanide formulation for a clinically relevant duration. Include positive (e.g., sodium lauryl sulfate) and negative (e.g., sterile saline) controls.
-
Viability Assessment: Utilize a quantitative method to measure cell viability. The MTT assay, which measures mitochondrial metabolic activity, is a common and reliable choice.
-
Data Analysis: Calculate the percentage of viable cells in the test group relative to the negative control.
Acceptance Criteria: A reduction in cell viability of less than 30% is generally considered indicative of a non-cytotoxic response.[17]
Stability Program
A comprehensive stability program is mandatory to ensure the formulation maintains its quality, safety, and efficacy throughout its intended shelf life.[18][19][20]
Table 2: Recommended Stability Testing Protocol for 1-(2-ethylhexyl)biguanide Formulation [21][22]
| Test Parameter | Storage Conditions | Frequency (Months) |
| Appearance (Clarity, Color) | 25°C/60% RH (Real-time), 40°C/75% RH (Accelerated) | 0, 3, 6, 9, 12, 18, 24 |
| pH | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 9, 12, 18, 24 |
| Osmolality | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 9, 12, 18, 24 |
| Assay of 1-(2-ethylhexyl)biguanide & Impurities | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 12, 18, 24 |
| Antimicrobial Efficacy | 25°C/60% RH, 40°C/75% RH | 0, 6, 12, 24 |
| Sterility | 25°C/60% RH | 0, 12, 24 |
Conclusion and Future Directions
The formulation of 1-(2-ethylhexyl)biguanide into a contact lens solution represents a promising avenue of research. The protocols outlined in this document provide a robust framework for systematic investigation. Future research should expand upon lens compatibility studies, particularly with the latest generation of silicone hydrogel materials, and progress to preclinical ocular irritation models to confirm the favorable in vitro safety profile. Successful completion of these studies will be a critical step toward developing a novel contact lens care product that offers superior antimicrobial protection while prioritizing patient safety and comfort.
References
-
DIN EN ISO 14729:2011 - Ophthalmic optics - Contact lens care products. ANSI Webstore. Available at: [Link]
-
ISO 14729 - Ophthalmic optics – Contact lens care products. Microbac Laboratories. Available at: [Link]
-
Kovacs, T. A., et al. (2017). Antimicrobial Efficacy of Contact Lens Care Solutions Against Neutrophil-Enhanced Bacterial Biofilms. Investigative Ophthalmology & Visual Science, 58(5), 2536-2543. Available at: [Link]
-
Rosenthal, R. A., et al. (2002). Review of standard for evaluating the effectiveness of contact lens disinfectants. Contact Lens and Anterior Eye, 25(2), 85-92. Available at: [Link]
-
Excipients for Ophthalmic Drug Formulation. MilliporeSigma. Available at: [Link]
-
ISO 14729:2001. Ophthalmic optics — Contact lens care products — Microbiological requirements and test methods for products and regimens for hygienic management of contact lenses. iTeh Standards. Available at: [Link]
-
Lynch, A. M., et al. (2021). Antimicrobial Efficacy of Contact Lens Solutions Assessed by ISO Standards. Pathogens, 10(10), 1325. Available at: [Link]
-
Sykico, J. G., et al. (2016). The In Vitro Anti-Microbial Activity of Multipurpose Contact Lens Solutions against Standard Strains of Common Ocular Pathogens. Journal of Clinical and Experimental Ophthalmology, 7(3), 1-6. Available at: [Link]
-
Ferreira, D. F., et al. (2025). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. International Journal of Pharmaceutics, 669, 124795. Available at: [Link]
-
The Antimicrobial Efficacy of Multipurpose Contact Lens Solutions on Standard Strains of Common Ocular Pathogens. Philippine Journal of Ophthalmology. Available at: [Link]
-
Panda, S., et al. (2018). Comparison of the Antimicrobial Efficacy of Various Contact Lens Solutions to Inhibit the Growth of Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Optometry, 11(4), 255-261. Available at: [Link]
-
Jones, L. (2000). Stability Storage and Testing of Ophthalmic Products for Global Registration. Drug Development and Industrial Pharmacy, 26(12), 1231-1244. Available at: [Link]
-
Ikeda, T., et al. (2008). Effects of Ionic and Surfactant Agents on the Antimicrobial Activity of Polyhexamethylene Biguanide. Journal of Oleo Science, 57(11), 629-634. Available at: [Link]
-
Validation of a cytotoxicity test on vital dyes for anterior segment ophthalmic surgery according to the ISO 10993-5. Alchimia srl. Available at: [Link]
-
Quality Considerations for Topical Ophthalmic Drug Products. U.S. Food and Drug Administration. Available at: [Link]
-
Jones, L. (2000). Stability storage and testing of ophthalmic products for global registration. PubMed. Available at: [Link]
-
Ophthalmic Formulation Development. Vici Health Sciences. Available at: [Link]
-
ASEAN Guideline on Stability Study of Drug Product. Association of Southeast Asian Nations. Available at: [Link]
-
Popa, L., et al. (2022). Recent Advances in the Excipients Used for Modified Ocular Drug Delivery. Pharmaceutics, 14(11), 2337. Available at: [Link]
-
Stability of ophthalmic preparations. GERPAC. Available at: [Link]
-
De La-Jara, P. L., et al. (2015). Ocular cytotoxicity evaluation of medical devices such as contact lens solutions and benefits of a rinse step in cleaning procedure. Contact Lens and Anterior Eye, 38(4), 256-262. Available at: [Link]
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Available at: [Link]
-
Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. Neujin Solutions. Available at: [Link]
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available at: [Link]
-
1-(2-ETHYLHEXYL)BIGUANIDE. Inxight Drugs. Available at: [Link]
-
Synthesis of sugar-biguanide hybrids to study their potential biological effects. University of Lisbon Repository. Available at: [Link]
-
Grytsai, O., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184-1210. Available at: [Link]
-
Grytsai, O., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184-1210. Available at: [Link]
-
Grytsai, O., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184-1210. Available at: [Link]
-
The chemistry of biguanides. Canadian Journal of Chemistry. Available at: [Link]
-
de Paula, J. F., et al. (2011). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials Sciences and Applications, 2(6), 614-623. Available at: [Link]
-
Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Opinion on Polyaminopropyl Biguanide (PHMB) - Submission III. European Commission. Available at: [Link]
-
Al-Dossary, N. M. (2016). Polyhexamethylene Biguanide Hydrochloride: Features and Applications. European Academic Research, 4(2), 1735-1748. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eajournals.org [eajournals.org]
- 3. Antimicrobial Efficacy of Contact Lens Care Solutions Against Neutrophil-Enhanced Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. paojournal.com [paojournal.com]
- 6. 1-(2-ETHYLHEXYL)BIGUANIDE [drugs.ncats.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. microbac.com [microbac.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Efficacy of Contact Lens Solutions Assessed by ISO Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dent.chula.ac.th [dent.chula.ac.th]
- 16. neujinsolutions.com [neujinsolutions.com]
- 17. alchimiasrl.com [alchimiasrl.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Stability storage and testing of ophthalmic products for global registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gerpac.eu [gerpac.eu]
- 21. fda.gov [fda.gov]
- 22. asean.org [asean.org]
Application Note: A Robust HPLC Method for the Detection and Quantification of 1-(2-ethylhexyl)biguanide
Abstract
This application note presents a detailed, systematic guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-ethylhexyl)biguanide. Due to its amphiphilic chemical structure, this compound presents unique challenges for chromatographic retention and separation. We explore a scientifically-grounded strategy, leading to a reliable ion-pair reversed-phase HPLC method. The protocol details the rationale behind the selection of column chemistry, mobile phase composition, and detector parameters. Furthermore, a comprehensive validation protocol is provided, structured in accordance with the International Council for Harmonisation (ICH) guidelines, to ensure the method's suitability for its intended purpose in research and quality control environments.
Introduction: The Analytical Challenge of 1-(2-ethylhexyl)biguanide
1-(2-ethylhexyl)biguanide is a cationic, surface-active molecule belonging to the biguanide class of compounds.[1] Its structure combines a highly polar, basic biguanide head group with a non-polar 2-ethylhexyl aliphatic tail. This amphiphilic nature is the source of its utility, likely in antimicrobial formulations or as a specialty surfactant, but it also poses a significant analytical challenge.
Standard reversed-phase HPLC, the workhorse of modern pharmaceutical analysis, typically struggles to retain highly polar, cationic compounds like biguanides on non-polar stationary phases (e.g., C18).[2] The polar biguanide moiety has minimal affinity for the hydrophobic stationary phase, leading to poor retention and elution near the solvent front. Conversely, chromatographic modes designed for polar compounds may be complicated by the hydrophobic tail.
Therefore, a successful HPLC method must effectively manage these opposing structural characteristics to achieve adequate retention, good peak shape, and reliable quantification. This guide explains the causal steps taken to overcome these challenges, culminating in a robust, validated analytical method.
Analyte Characterization and Its Chromatographic Implications
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Chemical Structure
The structure of 1-(2-ethylhexyl)biguanide dictates its behavior in a chromatographic system.
Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.
-
Biguanide Group: This moiety is highly basic due to the presence of multiple nitrogen atoms and delocalized positive charge upon protonation.[3] At typical HPLC mobile phase pH values (2-7), it will exist as a cation.
-
2-Ethylhexyl Group: This branched, eight-carbon chain is non-polar and hydrophobic.
Key Physicochemical Properties
| Property | Implication for HPLC Method Development |
| High Basicity | The compound will be positively charged at acidic to neutral pH. This charge is the primary cause of poor retention on standard reversed-phase columns but can be exploited by ion-exchange or ion-pairing mechanisms. |
| Amphiphilic Nature | A balance must be struck. The method must retain the polar head group without causing excessive retention or poor peak shape from the hydrophobic tail. |
| UV Absorbance | Biguanide-containing compounds, such as metformin and polyhexanide, exhibit a characteristic UV absorbance maximum around 230-240 nm.[4][5] This allows for direct detection using a standard UV or Photodiode Array (PDA) detector, which is a simple and robust option. |
| Solubility | Expected to be soluble in polar organic solvents like methanol and acetonitrile and moderately soluble in water, especially at acidic pH where it forms a salt.[6] This provides flexibility in preparing standards and samples. |
HPLC Method Development Strategy: A Logic-Driven Approach
Based on the analyte's properties, a systematic approach is essential. The following workflow outlines the decision-making process for selecting the optimal chromatographic conditions.
Caption: Workflow for HPLC method development for 1-(2-ethylhexyl)biguanide.
Rationale for Selecting Ion-Pair Reversed-Phase Chromatography
Ion-pair chromatography is the most suitable approach for this analyte. It directly addresses the primary challenge of poor retention by introducing an additive to the mobile phase that interacts with the charged analyte.[7][8]
The mechanism involves:
-
An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) is added to the mobile phase.
-
The anionic head of the reagent forms a neutral, stoichiometric ion-pair with the cationic biguanide analyte.
-
The resulting complex is significantly more hydrophobic than the analyte alone, allowing it to be effectively retained and separated on a standard C18 stationary phase.
Caption: Mechanism of ion-pair reversed-phase chromatography.
Alternative Strategy: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable orthogonal technique. It utilizes a polar stationary phase and a mobile phase high in organic content.[9] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This method would be excellent for separating the target analyte from non-polar impurities.
Detector Selection
-
UV/PDA Detector: Given the expected UV absorbance of the biguanide chromophore, a UV or PDA detector set to ~235 nm is the recommended primary choice. It offers a balance of sensitivity, simplicity, and robustness.[4][10]
-
Charged Aerosol Detector (CAD): A CAD offers near-universal detection for any non-volatile analyte and can be a powerful tool, especially for analyzing formulations or for impurity profiling where chromophores may be absent.[11][12] However, it often exhibits a non-linear response, which requires specific calibration models (e.g., logarithmic or quadratic fit).[13]
Protocol 1: Ion-Pair Reversed-Phase HPLC Method
This protocol provides a starting point and a validated final method for the quantification of 1-(2-ethylhexyl)biguanide.
Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Data acquisition and processing software (e.g., OpenLab CDS, Empower 3).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile, methanol, and water.
-
Sodium dodecyl sulfate (SDS), ACS grade or higher.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
1-(2-ethylhexyl)biguanide reference standard.
Reagent and Standard Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM SDS solution in HPLC grade water. Add phosphoric acid to adjust the pH to 3.0 ± 0.1. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2-ethylhexyl)biguanide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
Final Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard stationary phase providing hydrophobic retention for the ion-pair complex. |
| Mobile Phase A | 10 mM SDS in Water, pH 3.0 (adj. with H₃PO₄) | SDS acts as the ion-pairing reagent. pH 3.0 ensures the biguanide is fully protonated and maintains silica column stability. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low viscosity. |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-18 min: 50% B | Gradient elution is used to ensure elution of the hydrophobic complex and clean the column of any late-eluting impurities. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detector | UV/PDA | Wavelength: 235 nm. |
| Run Time | 18 minutes | Includes elution and column re-equilibration. |
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended application.[14] The following parameters should be assessed according to ICH guidelines.[15][16][17]
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity / Selectivity | Analyze a blank (diluent), a placebo (if applicable), and the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradants. | The analyte peak should be well-resolved from any other peaks (impurities, degradants, excipients). Peak purity analysis (via PDA) should pass. |
| Linearity | Analyze at least five concentrations across the intended range (e.g., 5-200 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The range is established by the linearity study and confirmed by accuracy and precision results. | The range for which the method is accurate, precise, and linear. |
| Accuracy (Recovery) | Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate using the spike/recovery method. | Mean recovery should be within 98.0% to 102.0%.[18] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations at 100% concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability.[18] %RSD for intermediate precision should be ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on signal-to-noise ratio (S/N ≈ 10) and confirmed by analyzing samples at this concentration. | Precision (%RSD) at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected but not necessarily quantified. Can be estimated based on signal-to-noise ratio (S/N ≈ 3). | Visual evaluation or S/N ratio is acceptable. |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%, ion-pair concentration ± 10%) and observe the effect on results. | System suitability parameters should remain within acceptable limits. Peak area and retention time should not significantly change. |
Conclusion
The analytical challenges presented by the amphiphilic nature of 1-(2-ethylhexyl)biguanide can be successfully overcome using a systematic method development approach. The recommended ion-pair reversed-phase HPLC method provides excellent retention, resolution, and peak shape for this compound. By utilizing a C18 column with a mobile phase containing an anionic ion-pairing reagent like SDS at a controlled acidic pH, this method is both robust and reliable. The use of a standard UV detector at 235 nm allows for straightforward and sensitive detection. Adherence to the comprehensive validation protocol outlined in this note will ensure that the method is fit for its intended purpose in both drug development and quality control settings, meeting the stringent requirements of the pharmaceutical industry.
References
- SIELC Technologies. (2024, February 2). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column.
-
Wikipedia. (n.d.). Charged aerosol detector. Available at: [Link]
-
U.S. Food and Drug Administration. (2015, July). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available at: [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]
-
European Pharmaceutical Review. (2025, July 2). Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]
-
Chan, W. et al. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University. Available at: [Link]
-
SIELC Technologies. (2022, November 30). HPLC Method for Analysis of Polyhexanide (polyhexamethylene biguanide, PHMB) on BIST B+. Available at: [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Taylor & Francis Online. (2014, October 31). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Available at: [Link]
-
ResearchGate. (2025, August 7). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Available at: [Link]
-
Tahara, K. et al. (2006). Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column. Biomedical Chromatography, 20(11), 1200-5. Available at: [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
ResearchGate. (2024, March 9). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. Available at: [Link]
-
PubChem. (n.d.). 1-(2-ethylhexyl)biguanide monohydrochloride. Available at: [Link]
-
Garg, A. et al. (2009). A simple and sensitive method for determination of polyhexanide in multipurpose solution. Biomedical Research, 20(4), 283-286. Available at: [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
Inxight Drugs. (n.d.). 1-(2-ETHYLHEXYL)BIGUANIDE. Available at: [Link]
-
Taylor & Francis Online. (2007, August 22). Retention Behavior of Metformin and Related Impurities in Ion‐Pairing Liquid Chromatography. Available at: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Available at: [Link]
-
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (n.d.). Scanning of metformin by UV-visible spectrophotometer. Available at: [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]
-
ResearchGate. (2025, November 11). A Validated Ion‐Pair Reversed‐Phase High‐Performance Liquid Chromatography for Simultaneous Quantification of Metformin Hydrochloride, Empagliflozin, and Linagliptin in the Antidiabetic Drug Combination and Dissolution Media. Available at: [Link]
-
Sane, R. T. et al. (2001). ION-pair liquid chromatography technique for the estimation of metformin in its multicomponent dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(1), 77-84. Available at: [Link]
-
Honmane, S. M. et al. (2017). Development and Validation of UV-Spectrophotometric Method for Estimation of Metformin in Bulk and Tablet Dosage Form. Indian Journal of Pharmaceutical Education and Research, 51(4s), S660-S665. Available at: [Link]
-
Al-Shehri, S. & Dawsari, A. M. (2021). Development and Validation of Green UV Derivative Spectrophotometric Methods for Simultaneous Determination Metformin and Remogliflozin from Formulation: Evaluation of Greenness. Molecules, 26(2), 299. Available at: [Link]
-
Shinde, P. et al. (2015). Simultaneous UV Spectrophotometric Methods for Estimation of Metformin HCl and Glimepiride in Bulk and Tablet Dosage. International Journal of Advances in Pharmaceutics, 4(6), 117-122. Available at: [Link]
-
Ji, A. et al. (2012). Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection. Journal of Chromatography B, 907, 84-90. Available at: [Link]
-
Zhou, L. et al. (2009). Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(29), 3633-3639. Available at: [Link]
-
Wikipedia. (n.d.). Biguanide. Available at: [Link]
-
Costa, F. et al. (2011). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Polymers, 3(2), 1059-1072. Available at: [Link]
-
ACS Publications. (2018, February 13). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Structure of Metformin and other Biguanides. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, June 28). 1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Available at: [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Available at: [Link]
Sources
- 1. Biguanide - Wikipedia [en.wikipedia.org]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electron J Biomed 2009;2:30-37. Arora et al. METHOD FOR DETERMINATION OF POLYHEXANIDE IN MULTIPURPOSE SOLUTION [biomed.uninet.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 12. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. scribd.com [scribd.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. zenodo.org [zenodo.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hygroscopic Management of Biguanide Hydrochloride Salts
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Metformin HCl, Chlorhexidine HCl, Polyhexamethylene Biguanide (PHMB) HCl Last Updated: February 25, 2026
Executive Summary
Biguanide hydrochloride salts exhibit a distinct "threshold hygroscopicity." Unlike continuously deliquescent salts (like calcium chloride), biguanides often remain stable until a specific Critical Relative Humidity (CRH) is breached, triggering rapid capillary condensation, liquid bridging, and subsequent caking or hydrolysis. This guide provides troubleshooting workflows to manage these phase transitions during storage, formulation, and analysis.
Module 1: Storage & Material Handling
Q: My container of Chlorhexidine HCl has formed hard clumps. Can I mill it back to powder?
A: Proceed with extreme caution. Check thermal history first. Caking in biguanides is rarely just physical compaction; it is often a sign of "moisture cycling"—where temperature fluctuations cause moisture to migrate from the headspace into the powder surface, creating liquid bridges that crystallize upon cooling.
-
The Risk: Chlorhexidine HCl is thermally stable up to ~115°C, but mechanical milling generates localized heat at the crack tip. If the material has already undergone partial hydrolysis due to moisture (forming trace p-chloroaniline), milling can accelerate degradation.
-
The Protocol:
-
Visual Inspection: If the clumps are yellowing (sign of p-chloroaniline formation), discard the lot .
-
Solvent Test: Dissolve a small aliquot in water. If it remains turbid or has insoluble residue, the salt has disproportionated; do not mill.
-
Remediation: If the material is chemically pure but physically caked, do not use high-energy impact mills. Use a conical screen mill (Comil) at low RPM with a nitrogen purge to keep the chamber cool and dry.
-
Q: What is the target humidity for my weighing room?
A: You must operate below the Critical Relative Humidity (CRH). Standard "ambient" conditions (60% RH) are often too high for long-term exposure of these salts.
| Compound | Critical Relative Humidity (CRH) | Recommended Handling limit |
| Metformin HCl | ~75% RH (at 25°C) | < 60% RH |
| Chlorhexidine HCl | ~80% RH (at 37°C) | < 50% RH |
| PHMB HCl | N/A (Amorphous/Hygroscopic) | < 40% RH (Strict Control) |
Scientist’s Note: PHMB HCl is a polymer and lacks a sharp crystal lattice; it absorbs moisture continuously (hygroscopic) rather than at a threshold (deliquescent). It requires the strictest control.
Module 2: Formulation & Processing
Q: We are seeing "sticking" on tablet punches with Metformin HCl. Is the material too wet?
A: Paradoxically, it might be too dry, or the moisture is in the wrong "state." Metformin HCl requires a specific moisture balance for compaction. If you over-dry it (<0.5% LOD), the crystal lattice becomes brittle and generates high static charge, causing fines to adhere to punch faces. If it is too wet (>3% LOD), the moisture acts as a plasticizer, causing the tablet to stick to the die wall.
Troubleshooting Workflow:
-
Check Binder Selection: Are you using PVP (Polyvinylpyrrolidone)? PVP has high bound water.[1] Switch to Copovidone (VA64) , which has lower hygroscopicity and better plasticity, reducing the reliance on water for granule formation.
-
Granulation Fluid: Do not use 100% water. Use a hydro-alcoholic solution (e.g., 90% Ethanol / 10% Water) . The alcohol evaporates quickly, leaving just enough water to activate the binder without over-wetting the biguanide salt.
-
Drying Curve: Use Fluid Bed Drying (FBD) rather than tray drying. FBD prevents the formation of a "case-hardened" shell where moisture is trapped inside the granule.
Q: Can I use Chlorhexidine HCl in a saline (NaCl) solution?
A: No. This is a "Common Ion Effect" trap.
Adding Chlorhexidine HCl to a solution containing high chloride ions (like 0.9% NaCl) pushes the equilibrium toward precipitation. The solubility product (
-
Solution: Use Chlorhexidine Gluconate or Acetate for aqueous formulations, or dissolve the HCl salt in water before adding any tonicity adjusters, and use non-chloride tonicity agents like Dextrose or Mannitol .
Module 3: Analytical Troubleshooting
Q: My assay results for Metformin HCl are drifting. Is it the HPLC method?
A: It is likely your weighing technique. Biguanide salts are "weight-labile." During the 30 seconds it takes to weigh a sample on an analytical balance, the material can adsorb 1-2% moisture from the air, artificially lowering your assay calculation (since you are weighing water, not drug).
The "Self-Validating" Weighing Protocol:
-
Equilibrate: Place the weighing boat and spatula inside the balance chamber for 1 minute before use to discharge static.
-
Tare & Shoot: Do not trickle-feed the powder. Estimate the volume and transfer it in one motion .
-
Extrapolation (The Pro Move): If you require ultra-precision, enable the balance's "stability detector." If the weight drifts upward continuously for 10 seconds, you are seeing moisture uptake. Record the weight at
(immediate) rather than waiting for stability.
Q: How do I interpret the DVS (Dynamic Vapor Sorption) hysteresis loop?
A: The gap between sorption and desorption tells you the mechanism.
-
Closed Loop (No Hysteresis): Surface adsorption only. The water is on the outside.[2][3] (Common in coarse Metformin HCl crystals).
-
Open Loop (Hysteresis): Bulk absorption or hydrate formation. The water has penetrated the lattice.
-
Significance: If you see a wide hysteresis loop, simple drying (e.g., 60°C oven) will not remove the moisture effectively because the energy required to drive water out of the lattice is higher than the energy required to adsorb it. You must use vacuum drying to break the lattice-water bonds.
-
Visualizations & Mechanisms
Figure 1: Decision Tree for Handling Caked Biguanide Salts
Caption: A logical workflow to determine if caked material can be salvaged or must be destroyed, preventing chemical contamination.
Figure 2: Moisture-Induced Instability Pathways
Caption: Mechanism showing how moisture acts as a catalyst for both physical sticking and chemical hydrolysis in Chlorhexidine HCl.
References
-
Phexcom. Chlorhexidine Hydrochloride: Stability and Storage Conditions. Retrieved from [Link]
-
National Institute of Health Sciences (Japan). Chlorhexidine Hydrochloride JP XIV Monograph. Retrieved from [Link]
-
Mansour, O., et al. The Influence of Temperature and Moisture on the Physical and Chemical Properties of Metformin Hydrochloride Tablets.[4] International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
-
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) for Pharmaceutical Materials.[3] Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Polyaminopropyl Biguanide (PHMB). Retrieved from [Link]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 1-(2-ethylhexyl)biguanide HCl: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of 1-(2-ethylhexyl)biguanide HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
1-(2-ethylhexyl)biguanide Hydrochloride (CAS: 2762-29-0 for free base generic ref) is a critical biguanide derivative, often utilized as a structural motif in broad-spectrum antiseptics (e.g., Alexidine) and emerging antidiabetic research. Unlike the symmetric, short-chain biguanides like Metformin, the 2-ethylhexyl moiety introduces significant lipophilicity and steric bulk, altering both biological membrane interaction and spectral characteristics.
This guide provides a definitive 1H NMR structural analysis, contrasting this compound with the industry-standard Metformin HCl and the starting material 2-ethylhexylamine . It addresses the specific challenge of distinguishing the branched 2-ethylhexyl group from linear octyl isomers—a common quality control (QC) failure point.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility and spectral integrity, the following protocol minimizes solvent-solute exchange errors common in biguanide analysis.
Solvent Selection Strategy
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) .
-
Causality: Biguanides possess exchangeable amide/imine protons (
, ). Protic solvents like or cause these signals to disappear or broaden into the baseline due to rapid deuterium exchange. DMSO-d6 preserves these signals, allowing for quantification of the nitrogen-bound protons.
-
-
Secondary Solvent (Validation):
.-
Usage: Run a second spectrum to confirm which peaks disappear. This "deuterium shake" validates the assignment of the biguanide core protons.
-
Sample Preparation Workflow
-
Dry Massing: Weigh 10–15 mg of 1-(2-ethylhexyl)biguanide HCl.
-
Solvation: Add 0.6 mL DMSO-d6 (containing 0.03% TMS as internal standard).
-
Homogenization: Sonicate for 30 seconds. (Note: HCl salts may require gentle warming to
for full dissolution). -
Acquisition: 400 MHz or higher. 16 scans minimum. Pulse delay (
) seconds to allow relaxation of the bulky alkyl chain protons.
Spectral Analysis: Peak Assignment & Interpretation
The spectrum of 1-(2-ethylhexyl)biguanide HCl is divided into two distinct regions: the Aliphatic Region (branched chain) and the Heteroatomic Region (biguanide core).
Region A: The 2-Ethylhexyl Tail (0.8 – 3.2 ppm)
This region confirms the hydrophobic tail identity. The "2-ethyl" branching pattern is the fingerprint.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.80 – 0.90 | Multiplet (overlapping triplets) | 6H | Overlap of the ethyl branch methyl and the hexyl chain terminus. | |
| 1.10 – 1.40 | Multiplet | 8H | The "envelope" of methylene protons typical of alkyl chains. | |
| 1.45 – 1.55 | Multiplet | 1H | Critical: The chiral center at position 2. Distinguishes from linear n-octyl isomers. | |
| 3.05 – 3.15 | Triplet / Broad Doublet | 2H | Deshielded by the adjacent biguanide nitrogen. |
Region B: The Biguanide Core (6.5 – 8.5 ppm)
Observed only in DMSO-d6. The HCl salt form protonates the imine nitrogens, creating a cationic resonance structure that deshields these protons.
-
6.80 – 7.50 ppm (Broad Singlet, ~4-5H): Terminal guanidino
and internal protons. -
8.00 – 8.50 ppm (Broad Singlet, 1H): The protonated iminium proton (
), often distinct due to hydrogen bonding with the chloride counter-ion.
Comparative Analysis: Performance vs. Alternatives
This section contrasts the target molecule with its closest market alternative (Metformin) and its primary impurity (Amine precursor).
Comparison 1: Target vs. Metformin HCl
Objective: Differentiate the lipophilic analog from the hydrophilic standard.
| Feature | 1-(2-ethylhexyl)biguanide HCl | Metformin HCl | Diagnostic Difference |
| Aliphatic Signal | Complex multiplets (0.8–1.6 ppm) | Sharp Singlet (3.0 ppm) | Metformin shows only one aliphatic peak (two equivalent methyls). The target shows a complex alkyl chain. |
| N-Methylene | N/A | The presence of the | |
| NH Protons | Broad, often split regions | Broad, often merged | Similar biguanide core profile, but alkyl sterics may sharpen the internal NH in the target. |
Comparison 2: Target vs. 2-Ethylhexylamine (Impurity)
Objective: Detect residual starting material (Process Control).
-
Shift of
:-
In Free Amine: The
signal appears upfield at . -
In Biguanide: The signal shifts downfield to
due to the electron-withdrawing nature of the guanyl group.
-
-
Detection Limit: Any triplet at 2.5 ppm indicates incomplete reaction or hydrolysis.
Structural Validation Workflow (Visualization)
The following diagram outlines the logical decision tree for validating the structure of 1-(2-ethylhexyl)biguanide HCl using NMR data.
Figure 1: Logic flow for verifying 1-(2-ethylhexyl)biguanide HCl identity and purity via NMR.
References
- Suyama, T., et al. (1989). "Synthesis of alkyl- and aryl-biguanides." Nippon Kagaku Kaishi. (Foundational synthesis method for alkyl biguanides).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Center for Advancing Translational Sciences (NCATS). "1-(2-ETHYLHEXYL)BIGUANIDE." Inxight Drugs. Link
-
PubChem. "1-(2-ethylhexyl)biguanide monohydrochloride."[1] National Library of Medicine. Link
-
Documentation of Metformin HCl NMR. (Used as comparative baseline). Spectrabase. Link
Sources
Technical Guide: Mass Spectrometry Fragmentation Profiling of 2-Ethylhexyl Biguanide
The following technical guide details the mass spectrometry fragmentation pattern of 2-ethylhexyl biguanide, synthesized from structural analysis of biguanide derivatives (Alexidine, Metformin) and established ESI-MS/MS principles.
Executive Summary
2-Ethylhexyl biguanide (2-EHB) is a critical structural motif often encountered as a primary metabolite or degradation product of the bis-biguanide antiseptic Alexidine , or as a synthetic intermediate in the production of functionalized guanidines. Unlike the hydrophilic Metformin, 2-EHB possesses a lipophilic branched alkyl chain, significantly altering its ionization efficiency and retention behavior in Reverse Phase Chromatography (RPC).
This guide provides a structural elucidation workflow for researchers, focusing on the Electrospray Ionization (ESI+) MS/MS behavior of 2-EHB. It contrasts the molecule’s fragmentation signature against industry-standard biguanides to ensure precise identification in complex biological or pharmaceutical matrices.[1]
Chemical Identity & Precursor Properties[1][2][3][4][5]
Before MS/MS analysis, the analyte must be verified by its exact mass and isotopic distribution.
| Property | Specification |
| IUPAC Name | 1-(2-ethylhexyl)biguanide |
| Molecular Formula | |
| Monoisotopic Mass | 213.1953 Da |
| Precursor Ion [M+H]⁺ | m/z 214.2026 |
| LogP (Predicted) | ~2.3 (Lipophilic, unlike Metformin) |
| Key Structural Feature | Branched C8 alkyl chain attached to a polar biguanide headgroup.[1] |
Experimental Protocol: ESI-MS/MS Configuration
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions favor the formation of diagnostic product ions while preserving the molecular ion.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 25 V (Low enough to prevent in-source fragmentation of the alkyl chain).
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves [M+H]⁺ and generates ammonia loss (-17 Da).
-
High (25-35 eV): Generates backbone cleavage ions (m/z 85, 130).
-
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH promotes protonation of the imine nitrogens).
Fragmentation Mechanism & Pathway Analysis[1][6][7]
The fragmentation of 2-EHB follows a charge-remote and charge-proximate mechanism typical of biguanides. The positive charge is delocalized across the biguanide system, directing specific bond cleavages.
Primary Fragmentation Pathways
A. Neutral Loss of Ammonia (m/z 214 → 197)
The most facile pathway for biguanides is the loss of
B. Biguanide Backbone Cleavage (m/z 214 → 85)
This is the diagnostic transition for the biguanide class. The bond between the central nitrogen and the alkyl-substituted guanidine moiety breaks.
-
Transition:
[1] -
Product: Guanylguanidine cation (
).[1] -
Significance: This ion is shared with Metformin and Alexidine, confirming the presence of the biguanide core.
C. Alkyl-Nitrogen Cleavage (m/z 214 → 130)
Cleavage of the C-N bond connecting the biguanide to the 2-ethylhexyl chain can yield the protonated amine species or a rearrangement product.
-
Transition:
[1] -
Product: 2-Ethylhexylamine cation (
).[1] -
Significance: Confirms the specific identity of the hydrophobic tail (distinguishing it from Metformin's methyl groups).
Summary of Diagnostic Ions
| m/z (Exp) | Fragment Identity | Mechanism | Relative Abundance |
| 214.2 | [M+H]⁺ | Protonated Precursor | 100% (at Low CE) |
| 197.2 | [M+H - NH₃]⁺ | Ammonia Loss | High |
| 130.2 | [C₈H₁₉N + H]⁺ | 2-Ethylhexylamine | Medium |
| 85.1 | [C₂H₅N₄]⁺ | Guanylguanidine Core | High (at High CE) |
| 60.0 | [CH₆N₃]⁺ | Guanidine | Low |
| 43.0 | [CH₃N₂]⁺ | Cyanoguanidine fragment | Low |
Comparative Analysis: 2-EHB vs. Alternatives
To ensure specificity, 2-EHB must be distinguished from other biguanides.
| Feature | 2-Ethylhexyl Biguanide | Metformin | Chlorhexidine |
| Precursor (m/z) | 214 | 130 | 505 |
| Primary Fragment | m/z 85 (Core) | m/z 60 (Guanidine) | m/z 170 (Chlorophenylguanidine) |
| Secondary Fragment | m/z 130 (Alkyl amine) | m/z 71 (Dimethylamine) | m/z 127 (Chloroaniline) |
| Interference Risk | Alexidine (Parent drug).[1] Alexidine (m/z 581) fragments in-source to 2-EHB (m/z 214). | None . Mass is too distinct. | None . Chlorinated pattern is distinct. |
| Chromatography | Retains strongly on C18 (Hydrophobic tail).[1] | Elutes in void volume (Hydrophilic).[1] | Retains strongly; requires high organic %.[1] |
Critical Insight: If detecting 2-EHB in a sample containing Alexidine, you must separate them chromatographically.[1] Alexidine can degrade in the ion source (In-Source Fragmentation) to mimic 2-EHB. Ensure the retention time of the m/z 214 peak matches the 2-EHB standard and not the Alexidine parent peak.
Visualization: Fragmentation Pathway[6][7]
The following diagram illustrates the logical flow of fragmentation from the precursor ion to its diagnostic fragments.
Caption: Proposed ESI-MS/MS fragmentation pathway of 2-ethylhexyl biguanide showing primary transitions.
References
-
National Center for Advancing Translational Sciences (NCATS). 1-(2-Ethylhexyl)biguanide Structure and Data.[1] Inxight Drugs. Available at: [Link]
-
PubChem. 1-(2-ethylhexyl)biguanide monohydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Hasan, I. et al. Mass Spectrometry of Biguanides and Related Compounds.[1] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on biguanide fragmentation rules).
-
NIST Chemistry WebBook. Mass Spectrum of 2-Ethylhexylamine (Substructure Analysis). National Institute of Standards and Technology. Available at: [Link]
Sources
antimicrobial efficacy comparison 1-(2-ethylhexyl)biguanide vs chlorhexidine
This guide provides a technical comparison between 1-(2-ethylhexyl)biguanide (the active lipophilic moiety found in Alexidine ) and Chlorhexidine (the chlorophenyl-substituted bisbiguanide).
Editorial Note: While "1-(2-ethylhexyl)biguanide" refers to the specific monomeric chemical structure (CAS 94981-69-8), the vast majority of antimicrobial efficacy data for this moiety exists in the context of its dimer, Alexidine (1,1'-hexamethylenebis[5-(2-ethylhexyl)biguanide]). This guide analyzes the efficacy of the 2-ethylhexyl biguanide functional group relative to the chlorophenyl biguanide group (Chlorhexidine), drawing primarily from data on their respective bis-forms where clinical evidence is most robust.
Content Type: Publish Comparison Guide
Subject: Antimicrobial Efficacy, Mechanism, and Chemical Interactions
Executive Summary & Chemical Identity[1][2]
The core distinction between these two agents lies in their hydrophobic end-groups. Chlorhexidine (CHX) relies on a rigid, aromatic 4-chlorophenyl ring. In contrast, 1-(2-ethylhexyl)biguanide derivatives (like Alexidine) utilize a branched, aliphatic 2-ethylhexyl chain.
This structural difference dictates a divergence in performance: the ethylhexyl group confers faster membrane penetration and superior compatibility with oxidizers (e.g., NaOCl), whereas the chlorophenyl group provides the established "gold standard" substantivity but carries risks of toxic precipitation.
| Feature | 1-(2-ethylhexyl)biguanide (Alexidine Class) | Chlorhexidine (CHX) |
| Hydrophobic Moiety | Branched Aliphatic (2-ethylhexyl) | Aromatic (4-chlorophenyl) |
| Primary Mechanism | Rapid lipid bilayer disruption (Surfactant-like) | Membrane bridging & Cytoplasmic precipitation |
| Speed of Action | Rapid (Bactericidal < 5 min) | Moderate (Bactericidal ~10 min) |
| NaOCl Interaction | Safe (No precipitate formed) | Toxic (Forms carcinogenic Parachloroaniline) |
| Biofilm Efficacy | High (High lipid solubility penetrates matrix) | Moderate (Often requires mechanical disruption) |
Mechanism of Action: The "Wedge" vs. The "Bridge"
The antimicrobial efficacy of biguanides is a function of their ability to disrupt the bacterial cell membrane.
The Chlorophenyl Mechanism (CHX)
Chlorhexidine acts as a "bridge." Its rigid aromatic rings stack against the membrane surface, while the cationic biguanide groups bind to anionic phospholipids (lipoteichoic acid in Gram+). At high concentrations, it penetrates and causes the cytoplasm to congeal (precipitation).
The 2-Ethylhexyl Mechanism (Alexidine/EHB)
The 1-(2-ethylhexyl) moiety acts as a "wedge." The branched alkyl chain is highly lipophilic and flexible. It does not stack; instead, it intercalates rapidly into the lipid bilayer, causing immediate destabilization and leakage. This explains the faster "time-kill" rates often observed with ethylhexyl derivatives.
Caption: Comparative mechanism showing the rigid "bridging" effect of Chlorhexidine versus the rapid "wedging" penetration of the 2-ethylhexyl alkyl chain.
Comparative Efficacy Data
Antimicrobial Potency (MIC & Time-Kill)
Experimental data indicates that while MIC values are often similar, the kinetics favor the ethylhexyl moiety.
-
Gram-Positive (E. faecalis): The 2-ethylhexyl derivative (Alexidine) shows equal or superior eradication compared to CHX.[1] Notably, it achieves bactericidal endpoints faster (5 minutes vs. 10+ minutes for CHX).
-
Virulence Factors: The 2-ethylhexyl group has a higher affinity for Lipopolysaccharide (LPS) and Lipoteichoic acid (LTA), effectively neutralizing bacterial virulence factors more efficiently than the chlorophenyl group.
Table 1: Comparative Efficacy Metrics
| Pathogen / Condition | 1-(2-ethylhexyl)biguanide (Alexidine) | Chlorhexidine (CHX) | Outcome |
| E. faecalis (Planktonic) | MIC: 0.5 - 2.0 µg/mL | MIC: 0.5 - 2.0 µg/mL | Equivalent |
| E. faecalis (Biofilm) | >90% Kill in 5 min | >90% Kill in 10-15 min | Ethylhexyl is Faster |
| Substantivity (Dentin) | > 48 Hours | ~ 48 Hours | Ethylhexyl is Superior |
| Tissue Toxicity | Moderate (Fibroblast lysis at high conc.) | Moderate to High (Dose-dependent) | Comparable |
Chemical Compatibility (The Critical Differentiator)
In endodontic and clinical workflows, biguanides are often used alongside Sodium Hypochlorite (NaOCl).
-
Chlorhexidine + NaOCl: Forms Para-chloroaniline (PCA) , a brown precipitate. PCA is cytotoxic, carcinogenic, and can occlude dentinal tubules.
-
1-(2-ethylhexyl)biguanide + NaOCl: Does NOT form PCA.[2] The aliphatic tail prevents the formation of insoluble aromatic amines. This is a decisive advantage for the ethylhexyl moiety in multi-step disinfection protocols.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Comparative Time-Kill Assay
This protocol measures the kinetic difference between the "wedge" and "bridge" mechanisms.
-
Preparation:
-
Prepare 10 mL suspensions of E. faecalis (ATCC 29212) at
CFU/mL. -
Prepare Test Solutions: 1% 1-(2-ethylhexyl)biguanide (or Alexidine) and 2% Chlorhexidine.
-
-
Exposure:
-
Inoculate 1 mL of bacterial suspension into 9 mL of Test Solution.
-
Incubate at 37°C.
-
-
Sampling (The Kinetic Check):
-
Remove aliquots at 1 min, 5 min, 10 min, and 30 min .
-
Critical Step: Immediately transfer aliquot into Neutralizing Broth (Dey-Engley or Letheen) to stop the reaction. Failure to neutralize results in false positives (carryover effect).
-
-
Plating & Counting:
-
Analysis:
-
Plot Log10 reduction vs. Time.
-
Expectation: The ethylhexyl compound should show a steeper initial slope (faster kill) in the first 5 minutes.
-
Protocol B: The "Precipitate" Compatibility Test
This confirms the safety profile regarding NaOCl interaction.
Caption: Workflow to distinguish 1-(2-ethylhexyl)biguanide from Chlorhexidine based on reaction with Sodium Hypochlorite.
Conclusion
For researchers and drug developers, the choice between 1-(2-ethylhexyl)biguanide and Chlorhexidine is a trade-off between kinetic speed/chemical compatibility and regulatory history .
-
Select Chlorhexidine if your application requires a rigid, long-history regulatory pathway and is used in isolation (no oxidizers).
-
Select 1-(2-ethylhexyl)biguanide (Alexidine) if your application requires rapid biofilm penetration, superior virulence factor neutralization, or must be used in sequence with Sodium Hypochlorite without risk of carcinogenic precipitate formation.
References
-
Kim, H. S., et al. (2013). "Antimicrobial effect of alexidine and chlorhexidine against Enterococcus faecalis infection."[4] International Journal of Oral Science. Link
-
Jain, K., et al. (2018). "Alexidine versus chlorhexidine for endodontic irrigation with sodium hypochlorite."[5] European Journal of Dentistry. Link
-
Zorko, M., & Jerala, R. (2008). "Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics."[4] Journal of Antimicrobial Chemotherapy. Link
-
PubChem. "1-(2-ethylhexyl)biguanide monohydrochloride - Compound Summary." National Library of Medicine. Link
-
Barrios, R., et al. (2013). "Substantivity of alexidine and chlorhexidine against Enterococcus faecalis in dentin." Journal of Endodontics. Link
Sources
FTIR Characteristic Bands for Biguanide Hydrochloride Salts: A Technical Comparison Guide
This guide details the FTIR characterization of biguanide hydrochloride salts, focusing on the structural causality of vibrational modes and their application in purity analysis.
Executive Summary
Biguanide hydrochloride salts (e.g., Metformin HCl, Proguanil HCl, Chlorhexidine HCl) are a class of nitrogen-rich cationic drugs stabilized by chloride ions. In drug development and quality control, Fourier Transform Infrared (FTIR) spectroscopy is the primary orthogonal technique to HPLC for verifying salt formation and detecting process-related impurities like cyanoguanidine.
This guide provides a definitive spectral map for biguanide HCl salts, distinguishing the protonated pharmaceutical active ingredient (API) from its free base and toxic impurities.[1]
Technical Foundation: The Biguanide Cation
To interpret the spectrum, one must understand the species being analyzed. Biguanide HCl is not merely a mixture of base and acid; it is a resonance-stabilized cation.[1]
-
Protonation Site: Protonation occurs at the imino nitrogen (
), not the primary amine.[1] This delocalizes the positive charge across the -conjugated system.[1] -
Spectral Consequence: The formation of the HCl salt induces a "red shift" (lower wavenumber) in the
stretching frequency compared to the free base and introduces broad, complex ammonium ( ) bands due to hydrogen bonding with the chloride counter-ion.
Characteristic Band Guide
The following assignments are based on Metformin HCl as the structural archetype, applicable to the broader biguanide class.
Table 1: Primary Vibrational Modes of Biguanide HCl Salts[1]
| Frequency Region (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |
| 3370 – 3150 | Medium/Strong | Salt Verification. Broadened significantly in HCl salts due to H-bonding with | |
| 1630 – 1620 | Strong | Primary Fingerprint. This band shifts from ~1650 cm⁻¹ (Free Base) to ~1625 cm⁻¹ (HCl Salt) upon protonation. | |
| 1580 – 1550 | Strong | Confirms primary amine ( | |
| 1475 – 1410 | Medium | Distinguishes alkylated biguanides (Metformin/Proguanil) from non-alkylated analogs. | |
| 1080 – 1030 | Weak/Medium | Diagnostic for the single bond character within the biguanide backbone.[1] | |
| ~2170 – 2200 | Absent | Impurity Flag. Appearance of a peak here indicates contamination with Cyanoguanidine (starting material).[1] |
Analyst Note: The region between 3400–2500 cm⁻¹ in biguanide HCl salts often appears as a "continuous absorption" or broad envelope.[1] This is the "Ammonium Band" effect, characteristic of amine salts, and should not be mistaken for moisture contamination alone.
Comparative Analysis
Performance vs. Alternatives (FTIR vs. Raman)
While FTIR is the standard for identification (ID), Raman offers distinct advantages for skeletal confirmation.[1][2]
| Feature | FTIR (Mid-IR) | Raman Spectroscopy |
| Mechanism | Dipole moment change (Absorption) | Polarizability change (Scattering) |
| Best For | Polar bonds ( | Non-polar/Symmetric bonds ( |
| Water Interference | High (O-H overlap) | Low (Water is a weak Raman scatterer) |
| Biguanide Application | Superior for Salt ID. The | Superior for Polymorphs. Better resolution of lattice vibrations < 400 cm⁻¹.[1] |
Impurity Detection: The Cyanoguanidine Check
The synthesis of biguanides often involves the reaction of cyanoguanidine (dicyandiamide) with an amine.[1] Residual cyanoguanidine is a critical process impurity.[1]
-
Biguanide HCl: No absorption at 2170–2200 cm⁻¹.[1]
-
Cyanoguanidine: Sharp, intense peak at 2170–2200 cm⁻¹ (
stretch).[1] -
Limit of Detection: FTIR can typically detect cyanoguanidine down to ~0.5% w/w.[1] For lower limits (ppm level), HPLC is required.[1]
Experimental Protocol: Salt Verification Workflow
This protocol ensures reproducible spectra for biguanide HCl salts, minimizing hygroscopic effects.[1]
Method A: KBr Pellet (Transmission) - Gold Standard for Resolution[1]
-
Preparation: Dry KBr powder at 105°C for 2 hours to remove moisture.
-
Ratio: Mix 1–2 mg of Biguanide HCl sample with 200 mg KBr (1:100 ratio).
-
Grinding: Grind gently in an agate mortar. Warning: Excessive grinding can induce amorphous transitions or ion exchange.
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Method B: ATR (Attenuated Total Reflectance) - High Throughput[1]
-
Crystal: Use a Diamond or ZnSe crystal.
-
Contact: Apply high pressure using the anvil to ensure contact with the hard salt crystals.[1]
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences (intensity of high-wavenumber peaks will be lower compared to transmission).
Visualization: Logic & Workflows
Diagram 1: Spectral Interpretation Logic for Biguanide Salts
This decision tree guides the analyst through the spectral features to confirm identity and purity.
Caption: Logical decision tree for validating Biguanide HCl salts and detecting cyanoguanidine impurities via FTIR.
Diagram 2: Experimental Workflow (Salt Formation Verification)
The chemical pathway and its spectral correlation.[1][3]
Caption: Mechanism of salt formation and the resulting spectral shifts observed in FTIR analysis.
References
-
Comparison of FTIR and Raman: Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Available at: [Link]
-
Metformin HCl Spectral Data: SciSpace. "FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride." Available at: [Link]
-
Impurity Analysis (Cyanoguanidine): Biomedical Research.[1] "Quantitative Determination of Metformin Hydrochloride Tablet... by UV Spectrophotometry and FTIR." Available at: [Link][1]
-
PHMB Characterization: MDPI. "Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride." Available at: [Link][1][4]
-
General IR Interpretation: Specac. "Interpreting Infrared Spectra." Available at: [Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Alkyl Biguanide Derivatives
Executive Summary
This guide provides a technical analysis of alkyl biguanide derivatives, moving beyond their classical role in Type 2 Diabetes (T2D) to their emerging application in oncology and mitochondrial uncoupling. While Metformin remains the clinical gold standard for safety, its hydrophilic nature limits its antineoplastic potency. This guide compares Metformin with lipophilic alternatives (Phenformin, Buformin, and novel "Mito-targeted" analogs), demonstrating how alkyl chain elongation and hydrophobicity (LogP) directly correlate with Mitochondrial Complex I inhibition and cytotoxicity.
Part 1: The SAR Landscape
Theoretical Framework: The Hydrophobicity-Potency Trade-off
The pharmacological efficacy of biguanides is governed by their ability to permeate the mitochondrial inner membrane (MIM) to inhibit NADH:ubiquinone oxidoreductase (Complex I).
-
The Biguanide Head Group:
-
pKa (~11.5 - 12): The biguanide moiety is protonated at physiological pH. This positive charge drives accumulation in the mitochondrial matrix (driven by the membrane potential,
), but also hinders passive diffusion across lipid bilayers. -
Metal Chelation: The bidentate nature allows interaction with metal centers (Cu, Zn), though the primary mechanism is likely amphipathic binding to the quinone channel of Complex I.
-
-
The Alkyl Tail (The Variable Region):
-
Short Chain (Metformin): Hydrophilic. Requires Organic Cation Transporters (OCT1/2/3) for cellular entry. Poor mitochondrial retention.
-
Medium/Aryl Chain (Buformin, Phenformin): Increased lipophilicity allows for partial passive diffusion and higher mitochondrial enrichment factor.
-
Long/Targeted Chain (Mito-Metformin/IM1761092): High lipophilicity or TPP+ conjugation. These bypass OCT transporters and accumulate in mitochondria up to 1000-fold, lowering the IC50 from millimolar to micromolar ranges.
-
Comparative Performance Data
The following table synthesizes experimental data comparing standard and optimized biguanides.
| Compound | Structure (R-Group) | LogP (approx) | Complex I IC50 (Isolated) | Cell Viability IC50 (Cancer Lines)* | Transport Mechanism | Clinical Status |
| Metformin | Dimethyl | -1.43 | > 20 mM | ~5 - 20 mM | OCT-Dependent | FDA Approved (T2D) |
| Buformin | Butyl | -0.18 | ~ 5 mM | ~1 - 5 mM | Mixed | Withdrawn (some regions) |
| Phenformin | Phenethyl | 0.34 | ~ 0.5 mM | ~0.5 mM | Passive/Mixed | Withdrawn (Lactic Acidosis risk) |
| IM1761092 | 3-Cl-4-I-phenyl | 2.37 | < 10 µM | ~0.1 - 1 µM | Passive Diffusion | Preclinical (Oncology) |
*Note: Cell viability IC50s vary by cell line (e.g., HCT116, MCF7) and glucose availability. Data aggregated from Wheaton et al. (2014) and Bridges et al. (2014).
Part 2: Mechanistic Visualization
The diagram below illustrates the critical difference in cellular pharmacokinetics between hydrophilic (Metformin) and hydrophobic (Phenformin/Analogs) biguanides.
Caption: Differential uptake mechanisms dictate potency. Hydrophobic analogs bypass the rate-limiting OCT transporters, accumulating rapidly in the mitochondria to inhibit Complex I.
Part 3: Experimental Protocols
To validate SAR improvements, one must synthesize the derivative and then prove mitochondrial engagement.
Protocol A: Microwave-Assisted Synthesis of Alkyl Biguanides
Rationale: Traditional fusion methods (heating dicyandiamide + amine HCl) often result in polymerization or low yields. Microwave irradiation accelerates the nucleophilic addition while minimizing side reactions.
Reagents:
-
Substituted Amine Hydrochloride (1.0 eq)
-
Dicyandiamide (1.0 - 1.2 eq)
-
Solvent: 2-Methoxyethanol or Water/Isopropanol mix.
Workflow:
-
Preparation: In a microwave-safe vial, dissolve the amine hydrochloride and dicyandiamide in the solvent.
-
Irradiation: Seal the vial. Irradiate at 140°C - 160°C for 15–30 minutes (Power: ~150W).
-
Control Point: Monitor pressure; if using volatile amines, ensure the vessel is rated for high pressure.
-
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold acetone.
-
If solution: Evaporate solvent, redissolve in minimal hot ethanol, and induce crystallization with diethyl ether.
-
-
Validation:
-
1H NMR (D2O): Look for the disappearance of amine protons and shifts in the alkyl chain signals.
-
Melting Point: Biguanide HCl salts typically have sharp, high melting points (>200°C).
-
Protocol B: Mitochondrial Respiration Assay (Seahorse XF)
Rationale: Cell viability assays (MTT/CTG) are indirect. To prove the SAR hypothesis (Complex I targeting), you must measure Oxygen Consumption Rate (OCR).
System: Agilent Seahorse XF96 or XF24.
Step-by-Step:
-
Seeding: Plate cells (e.g., HCT116) at 20,000 cells/well in XF media. Incubate overnight.
-
Drug Treatment:
-
Assay Running Buffer: Unbuffered DMEM (pH 7.4) with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.[2]
-
Injection Strategy (Mito Stress Test):
-
Basal Read: Measures resting respiration.
-
Injection A (Oligomycin): Inhibits ATP Synthase. (Measures ATP-linked respiration).
-
Injection B (FCCP): Uncoupler. (Measures Maximal Respiration).
-
Injection C (Rotenone/Antimycin A): Shuts down ETC. (Non-mitochondrial oxygen consumption).
-
-
Data Interpretation:
-
A potent biguanide will suppress Basal Respiration and ATP-linked Respiration immediately upon injection (or after pre-treatment).
-
Success Metric: If the derivative achieves 50% OCR inhibition at 10µM while Metformin requires 10mM, the lipophilic SAR optimization is successful.
-
Conclusion
The structure-activity relationship of alkyl biguanides is defined by the balance between solubility and permeability . While Metformin's hydrophilicity ensures safety (preventing runaway lactic acidosis), it necessitates high doses for antineoplastic effects. Increasing the alkyl chain length (Phenformin) or adding specific mitochondrial targeting motifs (IM1761092) dramatically increases potency by facilitating passive diffusion into the mitochondrial matrix. Future drug development should focus on "tunable" lipophilicity—derivatives that enter mitochondria efficiently but retain a safety margin against systemic toxicity.
References
-
Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria."[3][4][5] Biochemical Journal, 462(3), 475-487. Link
-
Wheaton, W. W., et al. (2014). "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." Elife, 3, e02242. Link
-
Sogame, Y., et al. (2023). "Synthesis of a series of biguanides via microwave-assisted reactions." Chemical and Pharmaceutical Bulletin, 71(5). Link
-
Pernicova, I., & Korbonits, M. (2014). "Metformin—mode of action and clinical implications for diabetes and cancer."[3][4][6] Nature Reviews Endocrinology, 10(3), 143-156. Link
-
Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." Link
Sources
- 1. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides | bioRxiv [biorxiv.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Ethylhexyl)biguanide Monohydrochloride
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides essential, in-depth procedural information for the proper disposal of 1-(2-Ethylhexyl)biguanide monohydrochloride, ensuring the protection of laboratory personnel and the environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Pre-Disposal Safety Assessment: Know Your Compound
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical family—biguanides—provides critical insights into its likely toxicological and chemical properties.
Inferred Hazards of this compound:
-
Irritant: Like many biguanide compounds, it is likely to be an irritant to the skin and eyes.[1] Direct contact should always be avoided.
-
Aquatic Toxicity: Biguanide derivatives can be harmful or very toxic to aquatic life, with long-lasting effects.[2][3] Therefore, disposal down the drain is strictly prohibited.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
Always assume that a chemical with which you are unfamiliar is hazardous.[4] A risk assessment should be conducted before beginning any experiment that will generate this waste, considering the quantities to be used and the potential for exposure.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure during handling and disposal, a combination of personal protective equipment and engineering controls is essential.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A lab coat should be worn to protect street clothing. | Provides a barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Engineering Controls:
All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood.[5][6] This will prevent the inhalation of any potential vapors or aerosols. An eyewash station and safety shower must be readily accessible.[5]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste characterization and segregation.
-
Waste Characterization: Based on the properties of related biguanide compounds, waste containing this compound should be classified as hazardous chemical waste . It may fall under one or more of the following EPA hazardous waste characteristics:
-
Toxicity: Due to its potential harm to aquatic life.[7]
-
-
Segregation: This waste must be collected in a dedicated, properly labeled container.[8] Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
Step-by-Step Disposal Procedures
The following procedures provide a clear path for the safe disposal of this compound in various forms.
Disposal of Small Quantities (Routine Laboratory Use)
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[9] The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Aquatic Hazard").
-
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area within the laboratory.
-
Request for Pickup: Once the container is full, or before the accumulation time limit set by your institution (often six to twelve months for academic labs under Subpart K), submit a waste pickup request to your EHS department.[10][11]
Disposal of Bulk Quantities (Expired or Unused Product)
-
Do Not Open: If the original container is unopened and in good condition, do not open it.
-
Labeling: Affix a hazardous waste label to the original container.
-
Request for Pickup: Arrange for a pickup with your EHS department.
Disposal of Spill Cleanup Materials
-
Containment: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[6]
-
Collection: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal: Dispose of the spill cleanup waste as hazardous chemical waste.
Disposal of Empty Containers
-
Triple Rinsing: For a container to be considered "empty" and non-hazardous, it must be triple-rinsed.[12] The first rinseate must be collected and disposed of as hazardous waste.[9]
-
Defacing: After rinsing, deface the original label to prevent misuse.
-
Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for the management of laboratory waste.[10] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable regulations.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]
-
Laboratory Safety. (n.d.). American Chemical Society. Retrieved from [Link]
-
Lab Safety. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Lab Safety Rules and Guidelines. (2024, January 23). LabManager. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Laboratory Waste Disposal. (2024, September 16). Environmental Marketing Services. Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
-
Material Safety Data Sheet. (2018, July). Rentokil Initial. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
IB Guidelines for Waste Disposal. (n.d.). University of the Philippines Diliman. Retrieved from [Link]
Sources
- 1. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 2. download.basf.com [download.basf.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. acs.org [acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
